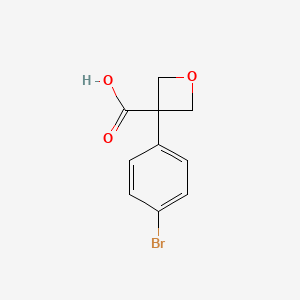

5-Methoxyisoquinoline hydrochloride

Übersicht

Beschreibung

5-Methoxyisoquinoline hydrochloride is a compound that is structurally related to the isoquinoline family, a group of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 5-Methoxyisoquinoline hydrochloride, they do provide insights into various substituted isoquinolines and their chemical properties, synthesis, and potential applications. These compounds are of interest due to their diverse biological activities and their use in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 5-chloro-8-hydroxyquinoline-substituted azacrown ethers involves the preparation of macrocycles with different attachment positions of the chloroquinoline moiety, which significantly affects their metal ion affinities . Another example is the synthesis of 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazoline, which was achieved using ultrasound irradiation in aqueous acetic acid, highlighting a more environmentally friendly protocol . Additionally, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed through a relay compound approach, demonstrating the complexity of synthesizing specific isoquinoline derivatives .

Molecular Structure Analysis

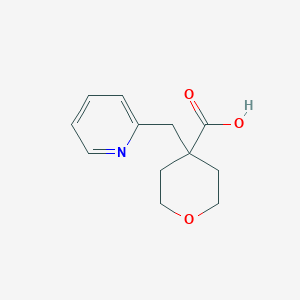

The molecular structure of isoquinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The substitution on the isoquinoline core, such as methoxy or chloro groups, can significantly influence the molecular geometry and electronic properties. For example, 5-ethoxymethyl-8-hydroxyquinoline adopts a non-planar structure in the solid state, and its geometric parameters were calculated using density functional theory (DFT) and Hartree–Fock methods . The presence of substituents can also lead to the formation of additional intramolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the molecule .

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The paper on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 describes its selective response to Cd^2+ ions, indicating its potential use as a chemosensor . The reactivity of these compounds can be attributed to the functional groups attached to the isoquinoline core, which can participate in coordination with metal ions or in fluorescence signaling .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are important for their practical applications. For instance, the solubility of these compounds in various solvents can affect their use in metal ion complexation or as chemosensors . The stability of the complexes formed with metal ions is also a critical property, as demonstrated by the significant differences in complex stability and cation selectivity of the CHQ-substituted macrocycles .

Wissenschaftliche Forschungsanwendungen

Chemosensor for Metal Ions

5-Methoxyisoquinoline hydrochloride and its derivatives have been studied for their potential use as chemosensors, particularly for metal ions. For instance, a related compound, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, has demonstrated selective responsiveness to Cd²⁺ ions over other tested metal ions, indicated by a significant increase in fluorescence. This compound might be useful in measuring Cd²⁺ concentrations in waste effluent streams and in food products (Prodi et al., 2001).

Antibacterial and Antifungal Activities

Isoquinolone alkaloids, closely related to 5-Methoxyisoquinoline, have shown strong antifungal activity. A study identified a new isoquinolone alkaloid with potent antibacterial activity against Staphylococcus aureus, indicating the potential of such compounds in antimicrobial applications (Ma et al., 2017).

Tubulin-Polymerization Inhibitors in Cancer Therapy

Derivatives of methoxyisoquinoline have been synthesized and evaluated as tubulin-polymerization inhibitors, which are crucial in cancer therapy. For example, certain compounds displayed high in vitro cytotoxic activity and significant potency against tubulin assembly, potentially offering a novel approach for cancer treatment (Wang et al., 2014).

Neuroprotective or Neurotoxic Activity

Compounds related to 5-Methoxyisoquinoline, like 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been studied for their neurotoxicity and neuroprotective activity. These compounds' derivations have shown potential in the treatment of neurodegenerative diseases like Parkinson's disease (Okuda et al., 2003).

Inhibition of Tubulin Polymerization

Methoxy-substituted isoquinolines have been evaluated for their ability to inhibit tubulin polymerization, an action crucial in some cytostatic therapies. The efficiency of these compounds in disrupting microtubule assembly suggests their potential in developing new anticancer drugs (Gastpar et al., 1998).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-methoxyisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-12-10-4-2-3-8-7-11-6-5-9(8)10;/h2-7H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNRQLNODDALDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856365 | |

| Record name | 5-Methoxyisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxyisoquinoline hydrochloride | |

CAS RN |

1418117-87-9 | |

| Record name | 5-Methoxyisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B3027795.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate](/img/structure/B3027797.png)

![4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile](/img/structure/B3027802.png)

![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)

![6-Bromo-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3027807.png)

![tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B3027809.png)